Lipophilicity: Computed XlogP of the 4-Methylphenyl Derivative vs. Unsubstituted and Phenyl Analogs
The 1,3-bis(4-methylphenyl) derivative exhibits a substantially higher calculated lipophilicity than simpler analogs. Its XlogP of 8.2 represents a significant increase over the 1,3-diphenyl analog (XlogP = 7.4) and the unsubstituted parent naphtho[2,3-c]thiophene core (XlogP ≈ 4.1) . This difference of 0.8 log units compared to the diphenyl analog implies the compound is over six times more lipophilic, which will dramatically influence its solubility profile and phase partitioning behavior in both synthetic and device fabrication contexts.
| Evidence Dimension | Hydrophobicity / Lipophilicity |
|---|---|
| Target Compound Data | XlogP = 8.2 |
| Comparator Or Baseline | 1,3-Diphenylnaphtho[2,3-c]thiophene (XlogP = 7.4) and Naphtho[2,3-c]thiophene (XlogP ≈ 4.1) |
| Quantified Difference | ΔXlogP = +0.8 over the 1,3-diphenyl analog; ΔXlogP = +4.1 over the unsubstituted parent core. |
| Conditions | In silico prediction using the XLOGP3 atom-additive method. |
Why This Matters
The quantifiably higher XlogP is critical for procurement when selecting building blocks for non-polar environments, controlling aggregation in thin-film devices, or engineering solubility for specific organic solvent processing conditions.
